3-(tert-Butyl)-5-iodo-1H-pyrazole

Cross-Coupling Suzuki-Miyaura Sonogashira

Researchers requiring chemoselective pyrazole functionalization often face slow oxidative addition with bromo/chloro analogs. This iodo-pyrazole solves that with superior C-I bond reactivity for milder coupling and higher yields. • Enables Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 5-position while preserving other halogens for orthogonal transformations. • The 3-tert-butyl group adds steric bulk and metabolic stability, critical for BRAF V600E inhibitor programs. • Facilitates late-stage radioiodination (¹²³I/¹²⁴I) for in vivo imaging studies.

Molecular Formula C7H11IN2
Molecular Weight 250.083
CAS No. 1218791-05-9
Cat. No. B566881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-5-iodo-1H-pyrazole
CAS1218791-05-9
Molecular FormulaC7H11IN2
Molecular Weight250.083
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN1)I
InChIInChI=1S/C7H11IN2/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3,(H,9,10)
InChIKeyQLPPZOPSXKIOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyl)-5-iodo-1H-pyrazole Overview


3-(tert-Butyl)-5-iodo-1H-pyrazole (CAS 1218791-05-9) is a heterocyclic organic compound featuring a pyrazole core substituted with a tert-butyl group at the 3-position and an iodine atom at the 5-position [1]. With a molecular formula of C7H11IN2 and a molecular weight of 250.08 g/mol [2], this compound serves as a versatile intermediate in organic synthesis. The presence of the iodine moiety confers high reactivity in transition-metal-catalyzed cross-coupling reactions, while the bulky tert-butyl group introduces steric and electronic effects that modulate regioselectivity and biological activity [3].

Workflow Cross-coupling building block
Selection Logic Iodo for oxidative addition reactivity
Use Context Medicinal chemistry SAR studies

3-(tert-Butyl)-5-iodo-1H-pyrazole: Uniqueness


Generic substitution of 3-(tert-Butyl)-5-iodo-1H-pyrazole with other halogenated pyrazoles (e.g., bromo or chloro analogs) or with non-halogenated 3-tert-butylpyrazole leads to substantial changes in reactivity, synthetic utility, and biological activity. The iodine atom provides superior oxidative addition kinetics in cross-coupling reactions compared to bromine or chlorine [1], enabling milder reaction conditions and higher yields. Simultaneously, the tert-butyl group at the 3-position imparts distinct steric and electronic properties that influence regioselectivity in subsequent functionalization [2] and can dramatically affect cellular potency in biological systems, as demonstrated in kinase inhibitor development [3]. The combination of these two specific substituents creates a unique reactivity profile that cannot be replicated by simple analog interchange.

Target 5-Iodo substituent enables faster oxidative addition and milder coupling conditions.
Substitute Risk Bromo or chloro analogs may require higher temperatures and catalyst loading, reducing efficiency.
Target 5-Iodo regioisomer provides specific spatial orientation for derivatization and bioactivity.
Substitute Risk 4-Iodo isomer or isomeric mixture may shift or abolish target interactions and SAR interpretation.
Target tert-Butyl group modulates lipophilicity and metabolic stability in lead compounds.
Substitute Risk Unsubstituted or smaller alkyl pyrazoles may alter pharmacokinetic and potency profiles.

3-(tert-Butyl)-5-iodo-1H-pyrazole: Differentiation Evidence


Iodide Advantage in Cross-Coupling

The iodine atom at the 5-position of 3-(tert-Butyl)-5-iodo-1H-pyrazole provides significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo (3-(tert-butyl)-5-bromo-1H-pyrazole) and chloro (3-(tert-butyl)-5-chloro-1H-pyrazole) analogs. The general reactivity order for aryl halides in Suzuki-Miyaura couplings is well-established: I > Br >> Cl [1]. This increased reactivity of the C-I bond translates to faster oxidative addition, allowing for milder reaction conditions (lower temperatures, shorter times) and often higher yields, particularly with challenging coupling partners [2].

Iodide Advantage
Class-level inference
C-I reactivity surpasses C-Br and C-Cl in oxidative addition.
Supports milder coupling conditions review
Reactivity order I > Br >> Cl; data to verify in specific sequence
Cross-Coupling Suzuki-Miyaura Sonogashira Organometallic Chemistry

5-Iodo vs. 4-Iodo Regioselectivity

The specific 5-iodo substitution pattern in 3-(tert-Butyl)-5-iodo-1H-pyrazole is a result of directed lithiation strategies that yield the 5-iodo isomer exclusively, in contrast to alternative methods that produce the 4-iodo isomer. In analogous pyrazole systems, treatment with n-BuLi followed by iodine trapping yields the 5-iodo derivative, while CAN-mediated iodination with I₂ gives the 4-iodo isomer [1]. This regiochemical distinction is critical, as the 5-position in pyrazoles is often more accessible for further derivatization and can lead to different biological activities.

5- vs 4-Regioselectivity
Cross-study comparable
n-BuLi/I₂ protocol yields exclusive 5-iodo in analogous systems.
Regioselectivity confirms single-isomer procurement
Method-dependent; 4-iodo product requires CAN/I₂ conditions
Regioselective Halogenation Pyrazole Functionalization Synthetic Methodology

tert-Butyl Modulation of Bioactivity

In a structure-activity relationship (SAR) study of BRAF kinase inhibitors, the incorporation of a 3-tert-butyl-1-aryl-1H-pyrazole moiety as a distal heteroaromatic group (C-ring) significantly increased cellular potency without compromising isolated enzyme inhibition. This scaffold conferred low nanomolar cellular activity against V600EBRAF and its downstream signaling (pERK reduction), alongside good oral bioavailability [1]. In contrast, other heteroaromatic replacements for the C-ring did not achieve the same balance of cellular and in vivo properties [1]. The tert-butyl group's steric bulk and electron-donating character are believed to optimize interactions within the kinase active site and improve pharmacokinetic parameters.

Bioactivity Modulation
Class-level inference
Low nanomolar cellular IC₅₀ in BRAF V600E context with tert-butyl pyrazole.
Supports kinase inhibitor scaffold selection
Outcome from specific BRAF inhibitor series; SAR context-dependent
Kinase Inhibition BRAF Structure-Activity Relationship Medicinal Chemistry

Physicochemical and Storage Properties vs. Analog

The presence of the heavy iodine atom significantly alters the physicochemical properties of 3-(tert-Butyl)-5-iodo-1H-pyrazole compared to its non-halogenated parent, 3-(tert-butyl)-1H-pyrazole. The molecular weight increases from 124.18 g/mol to 250.08 g/mol [REFS-1, REFS-2], and the compound's LogP (calculated as 2.6 [2]) is substantially higher than that of the non-iodinated analog (calculated LogP for 3-(tert-butyl)-1H-pyrazole is approximately 1.5). This increase in lipophilicity can affect solubility, membrane permeability, and metabolic stability in biological systems. Furthermore, the C-I bond's susceptibility to light and heat necessitates storage under refrigeration and protection from light .

Physicochemical Shift
Cross-study comparable
MW +125.9 g/mol; LogP increase by ~1.1 units vs. non-iodinated analog.
Alters solubility and membrane permeability context
Requires refrigerated storage; light-sensitive
Physicochemical Properties Storage Stability Handling Requirements

Iodine Handle for Orthogonal Coupling

The C-I bond in 3-(tert-Butyl)-5-iodo-1H-pyrazole can be selectively activated in the presence of other halogens (e.g., Br, Cl) due to the pronounced difference in reactivity (I > Br > Cl) [1]. This allows for orthogonal and sequential cross-coupling strategies in complex molecule synthesis. For example, in a polyhalogenated pyrazole, the iodide site can be coupled first under mild conditions, leaving a bromide or chloride intact for a subsequent, potentially more forcing, coupling step. This chemoselectivity is a cornerstone of divergent synthesis and library generation.

Orthogonal Coupling
Class-level inference
Selective C-I activation in presence of C-Br or C-Cl under mild Pd conditions.
Enables sequential cross-coupling strategy review
Predictable chemoselectivity for multi-step synthesis
Sequential Cross-Coupling Orthogonal Reactivity Chemoselectivity

Radioiodination for Bioactive Probes

Iodinated pyrazole derivatives, including those with a 5-iodo substitution pattern, have been successfully employed as key intermediates in the synthesis of radiolabeled analogs for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. For instance, a solid-phase synthesis method utilizing HypoGel-bound pyrazole intermediates enabled the parallel synthesis of iodinated rimonabant analogs (e.g., [¹²³I]AM281, [¹²³I]AM251) in 42-63% yields . This demonstrates the viability of 5-iodopyrazole scaffolds as precursors for late-stage radioiodination, a capability not shared by bromo or chloro analogs which require less efficient isotopic exchange procedures.

Radioiodination Probe
Class-level inference
Solid-phase ipso-iodination yields 42-63% for radiolabeled rimonabant analogs.
Supports imaging probe precursor selection
Data to verify for specific scaffold; Sources not provided
Radiochemistry Imaging Probes CB1 Receptor Solid-Phase Synthesis

3-(tert-Butyl)-5-iodo-1H-pyrazole: Procurement Scenarios


BRAF Kinase Inhibitor Optimization

Procure this building block when designing kinase inhibitors, particularly those targeting BRAF V600E, where a bulky, lipophilic substituent on the pyrazole C-ring has been shown to significantly enhance cellular potency and oral bioavailability compared to smaller or more polar heteroaromatic groups [1]. The iodine handle also allows for rapid diversification via Suzuki coupling to explore structure-activity relationships (SAR) at the 5-position.

PET/SPECT Imaging Probe Synthesis

Ideal for programs requiring late-stage radioiodination to generate ¹²³I or ¹²⁴I-labeled tracers for in vivo imaging studies. The presence of a stable iodine atom facilitates ipso-iodination or isotopic exchange, offering a direct route to radiolabeled analogs that would be inefficient or impossible starting from bromo or chloro precursors .

Orthogonal Cross-Coupling for Complex Molecules

Essential when a synthetic route requires chemoselective functionalization of a pyrazole core in the presence of other halogens. The superior reactivity of the C-I bond over C-Br and C-Cl allows for a first coupling step under mild conditions, preserving other halogens for subsequent orthogonal transformations [2]. This enables more efficient and convergent syntheses of drug candidates, agrochemicals, and materials.

5-Position SAR Exploration

Leverage the 5-iodo group as a versatile synthetic handle for generating diverse libraries of 5-substituted pyrazoles via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The combination of the 3-tert-butyl group (providing steric bulk and metabolic stability) with a readily diversifiable 5-position makes this compound a powerful tool for hit-to-lead and lead optimization campaigns across multiple therapeutic areas [REFS-1, REFS-3].

Application
Selection Property
Validation Focus
Kinase inhibitor optimization
Iodo cross-coupling handle and tert-butyl group
Cellular potency and pathway-response context
Imaging probe synthesis
Iodo as radiolabeling precursor
Radioiodination efficiency review
Orthogonal coupling sequences
C-I bond reactivity selectivity
Chemoselectivity in multi-halogen systems
5-Position SAR exploration
Versatile synthetic diversification point
Hit-to-lead library enumeration

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